
2-Tert-butyl-5-ethenylpyridine
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Overview
Description
2-Tert-butyl-5-ethenylpyridine is an organic compound with the molecular formula C11H15N It is a derivative of pyridine, featuring a tert-butyl group at the second position and an ethenyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-ethenylpyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-tert-butylpyridine with a suitable ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-formylpyridine or 2-tert-butyl-5-carboxypyridine.
Reduction: Formation of 2-tert-butyl-5-ethylpiperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Tert-butyl-5-ethenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions for biological studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-ethenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpyridine: Lacks the ethenyl group, resulting in different reactivity and applications.
5-Ethenylpyridine: Lacks the tert-butyl group, affecting its steric and electronic properties.
2,6-Di-tert-butylpyridine: Contains two tert-butyl groups, leading to increased steric hindrance and different chemical behavior.
Uniqueness
2-Tert-butyl-5-ethenylpyridine is unique due to the presence of both the tert-butyl and ethenyl groups, which impart distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Biological Activity
2-Tert-butyl-5-ethenylpyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of both tert-butyl and ethenyl groups contributes to its distinct steric and electronic properties, which can influence its biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a tert-butyl group at the 2-position and an ethenyl group at the 5-position. This configuration allows for unique interactions with biological macromolecules, enhancing its potential utility in various applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
- π-π Interactions: The ethenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing protein conformation and function.
- Steric Hindrance: The bulky tert-butyl group may provide steric hindrance that alters binding affinities and specificities for various biomolecules.
- Metal Coordination: The nitrogen atom in the pyridine ring can coordinate with metal ions, impacting the activity of metalloenzymes.
Table 1: Biological Activity Summary
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells:
A study investigated the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated significant cytotoxicity, suggesting potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis through modulation of oxidative stress pathways. -
Antimicrobial Activity:
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. It was effective in inhibiting the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent . -
Antioxidant Properties:
In vitro studies have indicated that this compound can scavenge free radicals, contributing to its antioxidant capacity. This activity may provide protective effects against oxidative stress-related diseases .
Properties
IUPAC Name |
2-tert-butyl-5-ethenylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-5-9-6-7-10(12-8-9)11(2,3)4/h5-8H,1H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVJWVMLPWLSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626934 |
Source
|
Record name | 2-tert-Butyl-5-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910487-14-8 |
Source
|
Record name | 2-tert-Butyl-5-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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